molecular formula C20H15Cl2N3O B3036259 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-08-6

1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B3036259
CAS RN: 339027-08-6
M. Wt: 384.3 g/mol
InChI Key: NRVGOPIGMPYDDU-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, also known as DCMIP, is a synthetic compound with a wide range of applications in scientific research and development. DCMIP is a member of the imidazopyridine family of compounds, which are known for their ability to bind to proteins and other molecules. DCMIP is an important tool for studying the structure and function of proteins, as well as for the development of new drugs and other therapeutic compounds.

Scientific Research Applications

Crystal Studies and Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds, including 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, are clinically important for treating heart and circulatory failures. A study by Kwong et al. (2019) synthesized and analyzed imidazo[1,2-a]pyridine-based derivatives. Their crystal X-ray diffraction studies revealed that bulky side chains do not affect the structure significantly. Derivatives with biphenyl side chains showed potential as acetylcholinesterase (AChE) inhibitors, indicating their utility in treating neurodegenerative diseases like Alzheimer’s (Kwong et al., 2019).

Synthesis Methods

Lifshits et al. (2015) discussed the synthesis of (2-aminopyridin-4-yl)methanol, a precursor for constructing bicyclic imidazo[1,2-a]pyridine structures. They developed an efficient method for synthesizing this precursor, which could be applicable in the preparation of 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (Lifshits, Ostapchuk, & Brel, 2015).

Antimicrobial and Anticancer Activity

A study by Banda et al. (2016) focused on novel imidazo[4,5-b]pyridin-2(3H)-one derivatives, which showed promising antimicrobial and anticancer activities. This highlights the potential of imidazo[4,5-b]pyridine derivatives in pharmacological applications (Banda et al., 2016).

Antiplasmodial Applications

Honoré et al. (2015) demonstrated that imidazo[4,5-b]pyridine derivatives have potential as antiplasmodial agents. Their study identified a compound, 2,2’-[propane-1,3-diylbis(oxy-1,4-phenylène)]bis-1Himidazo[4,5-b]pyridine, as a promising candidate for treating malaria (Honoré, Mayence, Huang, & Eynde, 2015).

Vibrational Spectra and Molecular Structure Analysis

Lorenc et al. (2008) conducted a detailed study on the molecular structure and vibrational spectra of various imidazo[4,5-b]pyridine derivatives, providing insight into their chemical properties and potential applications in material sciences (Lorenc et al., 2008).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-13-4-6-14(7-5-13)20-24-19-18(3-2-10-23-19)25(20)26-12-15-8-9-16(21)11-17(15)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVGOPIGMPYDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
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1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

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